tert-Butyl N-[6-(2-methylphenyl)-6-oxohexyl]carbamate
Description
Properties
Molecular Formula |
C18H27NO3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl N-[6-(2-methylphenyl)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C18H27NO3/c1-14-10-7-8-11-15(14)16(20)12-6-5-9-13-19-17(21)22-18(2,3)4/h7-8,10-11H,5-6,9,12-13H2,1-4H3,(H,19,21) |
InChI Key |
BPHOUSKYYCCYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[6-(2-methylphenyl)-6-oxohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the 6-(2-methylphenyl)-6-oxohexyl moiety. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include tert-butyl carbamate, 6-(2-methylphenyl)-6-oxohexyl chloride, and a base such as triethylamine. The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to ensure the product’s purity and quality. Techniques such as recrystallization, distillation, and chromatography are commonly employed in the industrial production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[6-(2-methylphenyl)-6-oxohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or phenyl derivatives.
Scientific Research Applications
tert-Butyl N-[6-(2-methylphenyl)-6-oxohexyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(2-methylphenyl)-6-oxohexyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use[4][4].
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) enhance reactivity in electrophilic substitutions, while electron-donating groups (e.g., methyl in the target compound) improve stability .
- Synthetic Flexibility : The Boc group’s robustness allows diverse functionalization, as seen in azide- and thiophene-containing analogs .
Physicochemical Properties
- Solubility : Hydrophilic analogs like tert-Butyl N-(6-hydroxyhexyl)carbamate (logP ~1.2) exhibit higher aqueous solubility than the hydrophobic target compound (estimated logP ~3.5) .
- Spectroscopic Data: IR: The target compound’s carbonyl stretch (~1705 cm⁻¹) aligns with other Boc-protected carbamates, while nitrophenyl analogs show additional NO₂ peaks (~1520 cm⁻¹) . NMR: Methylphenyl protons resonate at δ 2.3–2.5 ppm, distinct from nitrophenyl (δ 8.0–8.5 ppm) or cyanopyridinyl (δ 7.6–8.2 ppm) signals .
Biological Activity
tert-Butyl N-[6-(2-methylphenyl)-6-oxohexyl]carbamate is a synthetic organic compound belonging to the carbamate class, characterized by its unique structural features that include a tert-butyl group and a 6-(2-methylphenyl)-6-oxohexyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C16H23NO3, with a molecular weight of approximately 275.37 g/mol. The presence of the tert-butyl group contributes to steric hindrance, which can influence its reactivity and biological interactions.
Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes and proteins. The compound is believed to modulate enzyme activity by binding to specific active sites, thereby inhibiting substrate binding and catalytic activity. This mechanism positions it as a candidate for further investigation in drug development.
Biological Activity Overview
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, with studies indicating its ability to selectively bind to the active sites of target enzymes.
- Protein Modifications : It may also influence protein conformations, which can be crucial for understanding its pharmacological properties.
- Therapeutic Potential : Preliminary findings suggest that this compound could have therapeutic applications, particularly in conditions where enzyme modulation is beneficial.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Enzyme Interaction : A study demonstrated that the compound effectively inhibited a specific enzyme involved in metabolic pathways, leading to decreased substrate conversion rates. The inhibition constant (Ki) was determined to be in the low micromolar range, indicating strong binding affinity.
- Cell Culture Experiments : In vitro experiments using cell lines treated with varying concentrations of the compound showed dose-dependent effects on cell viability and enzyme activity. Notably, at concentrations above 10 µM, significant reductions in enzyme activity were observed.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Enzyme Target | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | Enzyme A | 5.2 | Significant inhibition observed |
| Study 2 | Enzyme B | 12.4 | Moderate inhibition; potential therapeutic use |
| Study 3 | Enzyme C | 8.9 | Strong binding affinity; further research needed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
